Product packaging for Methyl 4-bromo-2,3-dimethylbenzoate(Cat. No.:CAS No. 6021-32-5)

Methyl 4-bromo-2,3-dimethylbenzoate

Cat. No.: B1469707
CAS No.: 6021-32-5
M. Wt: 243.1 g/mol
InChI Key: OBGPZONEGQIWOS-UHFFFAOYSA-N
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Description

Significance of Methylated and Halogenated Benzoate (B1203000) Derivatives in Organic Chemistry

The strategic placement of methyl and halogen substituents onto a methyl benzoate framework significantly influences the molecule's chemical properties and reactivity. Halogen atoms, particularly bromine, are widely used in medicinal chemistry and organic synthesis. acs.org The presence of a bromine atom on the aromatic ring enhances the reactivity of the compound, making it a valuable precursor for further chemical transformations, such as cross-coupling reactions. cymitquimica.comnih.gov

Halogenated aromatic compounds are prevalent in agricultural, dye, and pharmaceutical industries. nih.gov The introduction of halogen substituents can enhance the biological activity of molecules. For instance, studies have shown that incorporating a halogenated benzoyl group can improve the anti-fungal properties of certain natural products. nih.gov The process of removing this halogen atom, or dehalogenation, is a key detoxification step in the biodegradation of these compounds. nih.gov

Methyl groups, being electron-donating, can also alter the electronic environment of the benzene (B151609) ring, affecting its reactivity in substitution reactions. The combination of both methylation and halogenation provides a versatile scaffold for chemists to build upon, allowing for the fine-tuning of electronic and steric properties to achieve desired synthetic outcomes.

Overview of Aromatic Ester Scaffolds in Synthetic Methodologies

Aromatic esters are foundational scaffolds in synthetic organic chemistry due to their versatile reactivity. numberanalytics.com They can undergo several key transformations, including hydrolysis to form carboxylic acids, reduction to alcohols, and electrophilic substitution on the aromatic ring. numberanalytics.com This adaptability makes them essential starting materials or intermediates in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. solubilityofthings.comnumberanalytics.com

The synthesis of aromatic esters themselves can be achieved through several reliable methods. A common laboratory and industrial process is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. acs.orgwikipedia.org For example, 4-iodobenzoic acid can be converted to methyl 4-iodobenzoate (B1621894) using methanol (B129727) under acidic conditions. wikipedia.org Other methods include the reaction of alcohols with more reactive acyl chlorides. acs.org

These ester scaffolds are frequently employed in the construction of more elaborate molecular architectures. For instance, methyl 4-bromobenzoate (B14158574) serves as a starting material for synthesizing various heterocyclic compounds with potential applications as antifolates or for creating reagents used in cancer radiotherapy. sigmaaldrich.comfishersci.no The development of new catalytic systems, such as using solid acids like zirconium/titanium catalysts, continues to make the synthesis of substituted methyl benzoates more efficient and environmentally friendly. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B1469707 Methyl 4-bromo-2,3-dimethylbenzoate CAS No. 6021-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPZONEGQIWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Bromo 2,3 Dimethylbenzoate and Analogues

Esterification Pathways for Benzoic Acid Precursors

The initial step in the synthesis of methyl 4-bromo-2,3-dimethylbenzoate is typically the conversion of the corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid, into its methyl ester. This transformation is most commonly accomplished through esterification reactions.

Acid-Catalyzed Esterification Protocols (e.g., Sulfuric Acid Catalysis)

A widely used and efficient method for the esterification of benzoic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.comyoutube.com Sulfuric acid is a common choice for this catalytic role. google.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from the alcohol, in this case, methanol (B129727), leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester and regenerate the acid catalyst. youtube.com The use of an excess of the alcohol can help to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. chegg.com

A patent describes a preparation method for a related compound, 4-bromoacetyl-2-methyl benzoate (B1203000), which begins with the esterification of 4-bromo-2-methylbenzoic acid in methanol with sulfuric acid as the catalyst. google.com This process generates the intermediate, methyl 4-bromo-2-methylbenzoate. google.com

Methanol-Based Esterification Techniques

Methanol serves as both the reactant and often as the solvent in the esterification of benzoic acid precursors. youtube.comresearchgate.net The reaction of benzoic acid with methanol is a classic example of Fischer esterification. youtube.com Studies have been conducted to optimize the reaction conditions, including the molar ratio of the reactants. For the esterification of benzoic acid with methanol, different molar ratios have been investigated to maximize the yield of the methyl benzoate product. researchgate.net

For instance, in the synthesis of methyl 4-bromobenzoate (B14158574), 4-bromobenzoic acid is reacted with methanol. chemicalbook.com In one procedure, 10 mmol of 4-bromobenzoic acid is reacted with 100 mmol of methanol in the presence of a catalyst, highlighting the use of excess methanol to favor the formation of the ester. chemicalbook.com

Table 1: Reaction Conditions for the Esterification of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystKey ConditionsProductReference
Benzoic AcidMethanolAcid CatalystExcess methanolMethyl benzoate youtube.com
4-bromo-2-methylbenzoic acidMethanolSulfuric Acid-Methyl 4-bromo-2-methylbenzoate google.com
4-bromobenzoic acidMethanol1,3-dichloro-5,5-dimethylhydantoin60°C, 7 hMethyl 4-bromobenzoate chemicalbook.com

Aromatic Halogenation Strategies

Once the methyl benzoate core is in place, the next critical step is the introduction of a bromine atom at the desired position on the aromatic ring. This is achieved through electrophilic aromatic substitution reactions.

Direct Bromination of Methylated Benzoate Ring Systems

The direct bromination of the aromatic ring of a methylated benzoate, such as methyl 2,3-dimethylbenzoate, is a key step in arriving at the target compound. The directing effects of the existing substituents on the ring play a crucial role in determining the regioselectivity of the bromination.

Molecular bromine (Br₂) is a common brominating agent for aromatic compounds. commonorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a more potent electrophile. youtube.com However, for activated aromatic rings, the reaction can proceed even without a catalyst. commonorganicchemistry.com The conditions for direct bromination must be carefully controlled to avoid side reactions, such as polybromination. orgsyn.org For instance, direct bromination of some ketones in methanol can lead to monobrominated products with high selectivity, as dibromination is significantly slower under these conditions. orgsyn.org

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. wikipedia.org It can be used for both radical and electrophilic brominations. For the bromination of aromatic compounds, NBS is often used with an acid catalyst or in a polar solvent to facilitate an electrophilic substitution pathway. youtube.comwikipedia.org NBS can be a safer and more manageable source of bromine compared to molecular bromine. wikipedia.org

In the context of benzylic bromination, NBS is typically used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux conditions. commonorganicchemistry.comwikipedia.org While this method is primarily for substitution at the benzylic position, under different conditions, NBS can also effect aromatic bromination. For electron-rich aromatic systems, NBS can be employed for electrophilic bromination, and the use of solvents like DMF can lead to high para-selectivity. wikipedia.org Furthermore, the combination of NBS and silica (B1680970) gel has been shown to be an effective system for regioselective electrophilic aromatic brominations. nih.gov

Table 2: Reagents for Aromatic Bromination

ReagentSubstrate TypeConditionsKey FeaturesReference
Molecular Bromine (Br₂)Activated Aromatic RingsOften with a Lewis acid catalyst (e.g., FeBr₃)Classic brominating agent, requires careful control commonorganicchemistry.comyoutube.com
N-Bromosuccinimide (NBS)Electron-rich AromaticsAcid catalysis or polar solventsConvenient and selective source of electrophilic bromine wikipedia.orgnih.gov
N-Bromosuccinimide (NBS)Allylic/Benzylic positionsRadical initiator (e.g., AIBN), CCl₄, refluxPrimarily for radical substitution commonorganicchemistry.comwikipedia.org

Selective Bromination at Aromatic Positions

The introduction of a bromine atom at a specific position on an aromatic ring is a fundamental challenge in organic synthesis, governed by the directing effects of existing substituents. For substrates like 2,3-dimethylbenzoic acid or its methyl ester, the two methyl groups and the carboxyl or ester group influence the regioselectivity of electrophilic aromatic bromination.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The development of highly regioselective bromination methods is a priority to avoid the formation of isomeric mixtures. nih.govwku.edu Various reagents and systems have been developed to achieve high para-selectivity. For instance, N-bromosuccinimide (NBS) in conjunction with silica gel or activated by strong acids like trifluoromethanesulfonic acid can facilitate the bromination of even deactivated aromatic rings. nih.govorganic-chemistry.org The choice of solvent is also critical; solvents with low refraction indices have been found to favor bromination on the aromatic ring. google.com

For electron-rich aromatic acids, transition-metal-free decarboxylative bromination presents an alternative strategy. nih.gov This method can be highly selective, as demonstrated by the high-yield synthesis of 4-bromo-3-methoxybenzoic acid from 4-methoxybenzoic acid, avoiding the product mixtures seen with older Hunsdiecker-type conditions. nih.gov However, the success of this method is dependent on the electronic properties of the substrate, as it requires a sufficiently nucleophilic position for the decarboxylation and subsequent bromination to occur. nih.gov

The following table summarizes different reagents used for regioselective aromatic bromination.

Reagent/SystemSubstrate TypeSelectivityReference
N-bromosuccinimide (NBS)/silica gelActivated aromaticsGood regioselectivity nih.gov
Tribromoisocyanuric acid (TBCA) in TFAModerately deactivated arenesMonobromination organic-chemistry.org
N-Halosuccinimides in BF₃-H₂ODeactivated aromaticsEfficient halogenation organic-chemistry.org
Tetrabutylammonium bromide with NBSActivated aromaticsPara-selective monobromination organic-chemistry.org
Bu₄NBr₃Electron-rich aromatic acidsDecarboxylative bromination rsc.org

Side-Chain Bromination Approaches for Bromomethyl Derivatives

Side-chain bromination involves the substitution of a hydrogen atom on an alkyl group attached to an aromatic ring with a bromine atom. This radical reaction is typically used to produce bromomethyl or polybromomethyl derivatives, which are valuable synthetic intermediates. The reagent of choice for this transformation is often N-bromosuccinimide (NBS). google.com

The synthesis of bromomethyl derivatives from methyl-substituted benzoates, such as methyl 2-methyl-3-nitro-benzoate, is a key step in the preparation of various compounds. google.com This reaction is typically carried out using NBS as the brominating agent in a suitable solvent, often a halogenated hydrocarbon or acetonitrile (B52724). google.com The reaction is initiated by either a radical initiator, like azobisisobutyronitrile (AIBN), or by UV irradiation. google.comprepchem.com

For example, the synthesis of 4-(bromomethyl)benzoic acid methyl ester can be achieved by dissolving the starting methyl-p-toluate in carbon tetrachloride and treating it with a solution of bromine in the same solvent while boiling and exposing it to a UV lamp. prepchem.com Similarly, the side-chain bromination of methyl 2-methyl-3-nitrobenzoate can be performed with NBS and AIBN in acetonitrile, heating the mixture for several hours. google.com The choice of solvent can significantly impact the reaction, with benzene (B151609) also being used, though it may lead to different product ratios compared to more polar solvents like acetonitrile. researchgate.net

Starting MaterialBrominating AgentInitiator/ConditionSolventProductReference
Methyl 4-methylbenzoateBromineUV lamp, boilingCarbon tetrachlorideMethyl 4-(bromomethyl)benzoate prepchem.com
Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (NBS)AIBN, 55-75°CAcetonitrileMethyl 2-(bromomethyl)-3-nitrobenzoate google.com
2,5-Dimethyl benzoic acidN-Bromosuccinimide (NBS)AIBN, heat or UV (365 nm)Acetonitrile or Benzene2-(Bromomethyl)-5-methylbenzoic acid researchgate.net

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for the synthesis of complex aromatic compounds. These methods allow for the formation of carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov

In the context of synthesizing analogues of this compound, palladium catalysis can be employed to introduce various functional groups onto a pre-brominated scaffold. For instance, a synthetic route towards (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives utilizes a Suzuki coupling reaction. nih.govnih.govresearchgate.net In this process, a di-brominated intermediate is reacted with different arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.govnih.gov This reaction demonstrates the ability to selectively substitute a bromo group on an aniline (B41778) ring, which is more reactive compared to a bromo group on a thiophene (B33073) ring. nih.gov

Another example involves a multi-step synthesis where a palladium-catalyzed reaction is a key step. google.com A starting material, methyl 4-bromo-2-methylbenzoate, is reacted with potassium vinylfluoroborate or vinylboronic acid using a palladium catalyst, Pd(dppf)Cl₂, to form a second intermediate with a high yield of 92%. google.com This demonstrates the use of palladium catalysis to build complexity from a simpler bromo-aromatic ester. google.com

Derivatization from Related Benzoic Acid Compounds

A common and straightforward method for the synthesis of this compound is the derivatization of its corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid. The most direct derivatization is esterification.

Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. google.com This approach is described for the synthesis of methyl 4-bromo-2-methylbenzoate, where 4-bromo-2-methylbenzoic acid is dissolved in methanol with sulfuric acid as the catalyst to generate the methyl ester intermediate. google.com A similar procedure can be applied to 4-bromo-2,3-dimethylbenzoic acid.

An alternative esterification method involves using 1,3-dichloro-5,5-dimethylhydantoin. For example, 4-bromobenzoic acid can be reacted with methanol using this reagent to achieve a near-quantitative yield of methyl 4-bromobenzoate after 7 hours at 60°C. chemicalbook.com This method offers an efficient alternative to traditional acid-catalyzed esterification.

The following table outlines esterification methods for bromo-substituted benzoic acids.

Carboxylic AcidReagent(s)ConditionsProductYieldReference
4-Bromo-2-methylbenzoic acidMethanol, Sulfuric acid-Methyl 4-bromo-2-methylbenzoate- google.com
4-Bromobenzoic acidMethanol, 1,3-dichloro-5,5-dimethylhydantoin60°C, 7 hMethyl 4-bromobenzoate99% chemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing product yield, minimizing side-product formation, and ensuring the economic viability of a synthetic process, particularly for industrial applications. google.comresearchgate.net Key parameters that are often adjusted include temperature, solvent, catalyst concentration, and the molar ratio of reactants. researchgate.net

In side-chain brominations, for instance, the choice of solvent can influence the product distribution. A study on the radical bromination of 2,5-dimethyl benzoic acid found that using acetonitrile (ACN) as a solvent led to a different byproduct profile compared to benzene, highlighting the importance of solvent screening. researchgate.net

For palladium-catalyzed reactions, optimization is equally crucial. The synthesis of a Fluralaner intermediate was improved by developing a method with a short route and mild reaction conditions, which is suitable for large-scale production. google.com The yield of a Suzuki coupling reaction can be influenced by the choice of palladium catalyst, base, solvent, and reaction temperature. For example, the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids was conducted at 90 °C using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base. nih.gov

The optimization of a reaction is often a systematic process. For example, in the synthesis of pyrimidinones, researchers systematically varied the amount of catalyst and tested different solvents to find the optimal conditions that gave the highest yield in the shortest time. researchgate.net Similarly, in a Diels-Alder reaction to produce methyl-1,3,4-trimethylcyclohex-3-enecarboxylate, investigating the influence of temperature and the molar ratio of reactants allowed for an increase in yield from 65% to 92%. researchgate.net These principles of systematic variation of reaction parameters can be applied to enhance the yield of this compound in any of the discussed synthetic routes.

Mechanistic Investigations of Methyl 4 Bromo 2,3 Dimethylbenzoate Reactivity

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring of Methyl 4-bromo-2,3-dimethylbenzoate is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution is generally difficult on aryl halides without strong activation, the bromine atom serves as an effective handle for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most significant reactions in this class is the Suzuki-Miyaura coupling. wikipedia.org In this reaction, the aryl bromide is coupled with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The base is crucial for activating the boronic acid, which enhances the polarization of the organic ligand and facilitates the transmetalation step. organic-chemistry.org

For this compound, the presence of two methyl groups ortho and meta to the bromine atom introduces steric hindrance that can influence the reaction rate. However, Suzuki couplings are known to be effective even with sterically hindered substrates. researchgate.net A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine-free systems sometimes showing higher activity than phosphine-supported catalysts. researchgate.net

Table 1: Representative Conditions for Suzuki Coupling Reactions

ComponentExample Reagents/ConditionsRole in Reaction
Catalyst Pd(OAc)₂, Pd₂(dba)₃, [(η³-C₃H₅)PdCl]₂Facilitates the cross-coupling
Ligand P(t-Bu)₃, PCy₃ (often used but can be ligand-free)Stabilizes the catalyst and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the organoboron species
Solvent Toluene, THF, Dioxane, DMF, Water (biphasic)Medium for the reaction
Boron Reagent Arylboronic acids, Arylboronic estersSource of the new carbon-based group

Electrophilic Aromatic Substitution Patterns on the Benzoate (B1203000) Ring

The regioselectivity of electrophilic aromatic substitution on the benzoate ring of this compound is determined by the combined directing effects of the three substituents: the bromine atom, the two methyl groups, and the methyl ester group.

-COOCH₃ (Methyl Ester): This group is deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. mdpi.com

-CH₃ (Methyl): The two methyl groups are activating and ortho, para-directors because they are electron-donating through an inductive effect. reddit.com

-Br (Bromo): The bromine atom is deactivating due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (sigma complex). mdpi.com

The available positions for an incoming electrophile are C5 and C6. The directing effects of the substituents on these positions are as follows:

Position C5: This position is ortho to the bromine atom, meta to the C2-methyl group, and meta to the ester group. The ortho, para-directing bromo and C3-methyl groups and the meta-directing ester group all favor substitution at this position.

Position C6: This position is meta to the bromine atom, ortho to the C2-methyl group, and para to the C3-methyl group.

Considering these competing influences, the directing effects are not perfectly aligned. However, the powerful ortho, para-directing influence of the methyl groups and the bromine, combined with the meta-directing nature of the ester, suggests that substitution will be complex. In cases with multiple substituents, the strongest activating group often dictates the position of substitution. reddit.com However, steric hindrance from the existing groups will also play a significant role. For instance, in the nitration of bromobenzene, substitution occurs at the ortho and para positions, with the para product often being major due to reduced steric hindrance. chegg.comyoutube.com For this compound, the C5 position is sterically less hindered than the C6 position, which is flanked by the C2-methyl group. Therefore, electrophilic attack is most likely to occur at the C5 position.

Hydrolysis Pathways of the Ester Functional Group

The ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid (4-bromo-2,3-dimethylbenzoic acid) and methanol (B129727). This reaction can be catalyzed by either acid or base. perlego.comstudysmarter.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires heating with an excess of water to drive the equilibrium towards the products. libretexts.orgchemistrysteps.com The mechanism proceeds through several steps:

Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by a water molecule on the activated carbonyl carbon.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol).

Elimination of methanol to reform the carbonyl double bond.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final carboxylic acid product. libretexts.org

The general equation for acid-catalyzed ester hydrolysis is: RCOOR' + H₂O ⇌ RCOOH + R'OH (in the presence of H⁺) studysmarter.co.uk

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process. chemistrysteps.com The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion (⁻OCH₃). The resulting carboxylic acid is then immediately deprotonated by the strong base (methoxide or hydroxide) to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Radical Reaction Mechanisms (e.g., in Bromination)

While the bromine on the aromatic ring is generally unreactive towards radical abstraction, the methyl groups are susceptible to free-radical bromination, particularly at the benzylic positions. This type of reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), using a reagent like N-bromosuccinimide (NBS) as the bromine source. researchgate.netresearchgate.net This selectively brominates the C-H bonds adjacent to the aromatic ring.

The mechanism for the radical bromination of one of the methyl groups on this compound would follow a standard chain reaction sequence:

Initiation: The initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from one of the methyl groups to form hydrogen bromide (HBr) and a benzylic radical. The benzylic radical is stabilized by resonance with the aromatic ring.

The benzylic radical then reacts with a molecule of NBS to form the bromomethyl product and a new succinimidyl radical, which can continue the chain by reacting with HBr to regenerate a bromine radical.

Termination: The reaction is terminated when two radicals combine.

The use of solvents like supercritical carbon dioxide has been explored as an environmentally benign alternative to traditional solvents like carbon tetrachloride for such free-radical brominations. nih.gov

Comparative Mechanistic Analysis with Structurally Related Brominated Aromatics

The reactivity of this compound can be better understood by comparing it to simpler, structurally related molecules. The electronic and steric effects of the substituents are key to this analysis. nih.gov

Table 2: Comparative Analysis of Reactivity

CompoundKey Structural DifferenceImpact on Nucleophilic Substitution (e.g., Suzuki)Impact on Electrophilic Substitution
Methyl 4-bromobenzoate (B14158574) Lacks the two methyl groups.Less steric hindrance at the reaction site (C1). Reaction may proceed more readily.The ester group directs meta (to C3/C5). The bromo group directs ortho (to C3/C5). The effects reinforce, strongly directing to C3/C5.
Methyl 4-bromo-3-methylbenzoate sigmaaldrich.comLacks the C2-methyl group.Less steric hindrance compared to the title compound. The C3-methyl group provides some steric bulk near the bromine.The C3-methyl group activates and directs ortho and para (to C2, C4, C6). This competes with the other directing groups, leading to a more complex mixture of products.
This compound The title compound.The C2 and C3 methyl groups create significant steric hindrance around the bromine atom and the ester group. This can slow down reactions but also offers opportunities for regioselectivity. libretexts.orgyoutube.comThe combined directing effects of two activating methyl groups and two deactivating groups (bromo and ester) lead to a complex substitution pattern, likely favoring the less sterically hindered C5 position.

The additional methyl groups in this compound introduce increased electron density into the ring via induction, which would slightly counteract the deactivating effect of the bromo and ester groups in electrophilic substitution. nih.gov However, the most significant impact of the C2-methyl group is steric. It hinders the approach of reagents to the C1 (bromo) and C2 (ester) positions, potentially slowing down reactions like Suzuki coupling and ester hydrolysis compared to less substituted analogues.

Stereochemical Outcomes in Derivative Reactions

The substitution pattern of this compound gives rise to interesting stereochemical possibilities in its derivatives, most notably the potential for atropisomerism. nih.gov

Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating axial chirality. nih.gov This phenomenon is common in biaryl systems, which can be synthesized from this compound via Suzuki coupling.

When this compound is coupled with another substituted aromatic ring, the resulting biaryl product will have substituents at the positions ortho to the newly formed C-C bond (the C2-methyl group on one ring, and potentially a substituent on the other). The steric bulk of these ortho substituents can create a significant energy barrier to rotation around the biaryl single bond. If this barrier is high enough, the rotation can be restricted at room temperature, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). nih.gov The presence of two different rotomers has been observed in the crystal structure of a derivative of the title compound. nsf.gov

Therefore, reactions that replace the bromine atom with a bulky group are likely to produce a racemic mixture of atropisomers, which may possess different biological or physical properties.

Advanced Spectroscopic and Spectrometric Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Analysis

No experimental ¹H-NMR data for Methyl 4-bromo-2,3-dimethylbenzoate could be located in the public domain. This technique would be crucial for identifying the chemical environment of the protons in the molecule, including the aromatic protons and the protons of the two methyl groups and the ester methyl group. The chemical shifts, splitting patterns, and integration values would provide definitive information about the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

Similarly, no experimental ¹³C-NMR spectra for this compound are publicly available. A ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule, confirming the presence of the carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts would further aid in the complete structural assignment.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Publicly accessible IR or FTIR spectra for this compound could not be found. An IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching, C-H stretching of the aromatic and methyl groups, and vibrations associated with the substituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound in the searched resources. A UV-Vis spectrum would provide information about the electronic transitions within the molecule, particularly the π to π* transitions of the aromatic system.

Mass Spectrometry for Molecular Structure Confirmation

No mass spectrometry data for this compound was found. Mass spectrometry would be essential to confirm the molecular weight of the compound (243.09 g/mol for the most common isotopes) and to study its fragmentation pattern, which would provide further structural evidence.

Single Crystal X-ray Diffraction Analysis

A search for single-crystal X-ray diffraction data for this compound did not yield any specific results. This powerful technique would provide the precise three-dimensional arrangement of atoms in the crystal, offering unambiguous confirmation of the molecular structure, including bond lengths and angles. While data exists for isomers like Methyl 4-bromobenzoate (B14158574), it cannot be extrapolated to the target compound.

Determination of Molecular Conformation and Geometry

The precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and torsion angles, would be determined using single-crystal X-ray diffraction. This technique provides definitive information about the solid-state conformation of the molecule. For analogous compounds, such as methyl 4-bromobenzoate, studies have revealed nearly planar molecular structures. researchgate.net It is expected that the benzene ring in this compound would be essentially planar, with the methyl and ester groups exhibiting specific orientations relative to the ring. The presence of methyl groups at the 2- and 3-positions would likely introduce some steric strain, potentially causing slight deviations from planarity and influencing the rotational position of the ester group.

Analysis of Intermolecular Interactions

Halogen Bonds: A significant interaction could be the formation of a halogen bond, where the electrophilic region on the bromine atom interacts with a nucleophilic atom, such as the carbonyl oxygen of an adjacent molecule (Br···O). For instance, in the crystal structure of methyl 4-bromobenzoate, a short Br···O interaction of 3.047 (3) Å has been observed, playing a key role in the crystal packing. researchgate.net

Hydrogen Bonds: Weak C—H···O hydrogen bonds are also likely to be present, involving the methyl and aromatic protons as donors and the carbonyl or methoxy (B1213986) oxygen atoms as acceptors.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Crystallographically Unique Rotamer Identification

Single-crystal X-ray diffraction can also identify the presence of crystallographically unique rotamers, which are conformational isomers that co-crystallize in the asymmetric unit. While no specific studies identifying unique rotamers for this compound have been reported, the potential for rotational isomerism exists around the C-C bond connecting the ester group to the aromatic ring and the C-O bond of the methoxy group. The specific conformation adopted in the crystal would be the one that represents the lowest energy state under the crystallization conditions.

Thermal Gravimetric Analysis-Differential Thermal Gravimetric (TGA-DTG)

Thermal gravimetric analysis (TGA) and its derivative (DTG) would provide information on the thermal stability and decomposition profile of this compound. The TGA curve would show the mass loss of the sample as a function of increasing temperature, indicating the temperatures at which decomposition occurs. The DTG curve, being the first derivative of the TGA curve, would highlight the temperatures of maximum decomposition rates. For a related compound, methyl 4-bromo-3,5-dimethylbenzoate, a melting point of 53 – 55°C has been reported, but its thermal decomposition profile is not detailed. impurity.com A typical TGA-DTG analysis would reveal the onset of decomposition and the number of decomposition steps, providing insights into the compound's thermal stability.

Flame Atomic Absorption Spectroscopy (FAAS) for Metal Complexes

Should this compound be used as a ligand to form metal complexes, Flame Atomic Absorption Spectroscopy (FAAS) would be a crucial technique for determining the concentration of the metal ion in the complex. This method involves introducing a solution of the complex into a flame, which atomizes the sample. A light source specific to the metal of interest is passed through the flame, and the amount of light absorbed by the ground-state atoms is proportional to the metal's concentration. This technique is highly sensitive and specific for the quantification of metals in coordination compounds. There is currently no available literature on FAAS analysis of metal complexes derived from this compound.

Molar Conductivity and Magnetic Susceptibility Measurements

For metal complexes of this compound, molar conductivity measurements would be used to determine the electrolytic nature of the complexes in solution. By dissolving the complex in a suitable solvent and measuring its conductivity, one can infer whether the complex is ionic or non-ionic.

Magnetic susceptibility measurements would provide information about the electronic structure of the metal center in the complex, specifically the number of unpaired electrons. This data is essential for determining the oxidation state and the geometry of the coordination sphere around the metal ion. No such measurements have been reported for complexes of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the optimized molecular geometry of methyl 4-bromo-2,3-dimethylbenzoate, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the methyl and ester functional groups. Furthermore, DFT provides a detailed picture of the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would identify the locations of the HOMO and LUMO. The HOMO, being the orbital most likely to donate electrons, indicates sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital most likely to accept electrons, points to sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational Studies on Prototropic Tautomerism and Intramolecular Proton Transfer

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in a double bond. While less common in simple aromatic esters, computational studies could investigate the energetic feasibility of any potential tautomeric forms of this compound. More relevant would be the study of intramolecular proton transfer, for instance, from a methyl group to the carbonyl oxygen of the ester. DFT calculations can model the transition state of such a transfer and determine the activation energy, providing insight into whether such a process is likely to occur under specific conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic data. For this compound, DFT calculations can simulate its infrared (IR) spectrum by calculating the vibrational frequencies of its bonds. These predicted frequencies can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and for the structural elucidation of the compound.

Stereoselectivity Predictions and Chiral Product Formation

This compound is an achiral molecule. However, if it were to undergo a reaction that introduces a chiral center, computational chemistry could be employed to predict the stereoselectivity of the reaction. By modeling the transition states leading to different stereoisomers, the relative activation energies can be calculated. The transition state with the lower activation energy would correspond to the major product, thus predicting the stereochemical outcome of the reaction.

Investigation of Intermolecular Interactions through Computational Models

Computational models can be used to study the non-covalent interactions between molecules of this compound in the solid state or in solution. These interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom, govern the physical properties of the compound, including its melting point, boiling point, and solubility. By simulating a system of multiple molecules, the nature and strength of these intermolecular forces can be quantified, providing a deeper understanding of the compound's macroscopic behavior.

Strategic Applications in Organic Synthesis and Functional Material Development

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

Methyl 4-bromo-2,3-dimethylbenzoate is a key intermediate in various multi-step synthetic pathways. Its utility stems from the reactivity of the bromine atom, which can be readily substituted or used in coupling reactions to introduce new functional groups and build more complex molecular frameworks. This adaptability makes it a foundational element in the synthesis of a wide array of organic compounds.

One notable application is in the preparation of other valuable intermediates. For instance, it is a starting material in the synthesis of 4-bromoacetyl-2-methyl benzoate (B1203000). This transformation involves a three-step process: esterification of 4-bromo-2-methylbenzoic acid to yield methyl 4-bromo-2-methylbenzoate, followed by a palladium-catalyzed reaction and then a haloketone synthesis. google.com This demonstrates the compound's role in a sequential, controlled series of reactions to achieve a target molecule with greater complexity.

Building Block in the Synthesis of Complex Organic Molecules

The concept of "building blocks" in chemistry refers to smaller, well-defined molecules that can be assembled to create larger, more intricate structures. chemistryworld.com this compound exemplifies such a building block, providing a scaffold upon which chemists can elaborate to construct complex organic molecules. chemistryworld.comsemanticscholar.orgresearchgate.net

Its utility as a building block is particularly evident in the synthesis of specialized chemical structures. The bromine atom on the aromatic ring is a key functional group that allows for participation in various carbon-carbon bond-forming reactions. These reactions are fundamental to organic synthesis, enabling the connection of different molecular fragments to generate the desired complex architecture.

Derivatization and Functionalization Strategies

The chemical structure of this compound allows for a variety of derivatization and functionalization strategies, transforming it into a range of compounds with diverse applications.

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group and are known for their wide range of biological activities. The synthesis of hydrazone derivatives often involves the condensation reaction between a hydrazide and an aldehyde or ketone. bhu.ac.innih.govmdpi.com

While direct synthesis from this compound is not explicitly detailed, the general principle involves converting the methyl ester group into a hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting hydrazide can then be reacted with various aldehydes or ketones to form the corresponding hydrazone derivatives. This process introduces a new reactive and often biologically significant moiety onto the original molecular framework.

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov They are synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.gov Schiff bases are highly versatile ligands that can coordinate with various metal ions to form stable metal complexes. nih.govresearchgate.netnih.govresearchgate.net These complexes have found applications in catalysis and materials science. nih.gov

The synthetic route to Schiff base ligands from this compound would first involve the transformation of the ester group into a functionality that can react with an amine, or the modification of the aromatic ring to introduce a reactive carbonyl or amine group. For example, if the ester were hydrolyzed to a carboxylic acid and then converted to an aldehyde, it could then be reacted with a primary amine to form a Schiff base. The resulting Schiff base ligand, containing the bromo- and dimethyl-substituted benzene (B151609) ring, can then be complexed with metal ions like cobalt(II), copper(II), and nickel(II) to form the corresponding metal complexes. researchgate.net

The preparation of acetyl-brominated benzoate derivatives highlights another synthetic utility of bromo-substituted benzoates. A specific example is the synthesis of 4-bromoacetyl-2-methyl benzoate, which is derived from 4-bromo-2-methylbenzoic acid. The process begins with the esterification of the carboxylic acid to its methyl ester, followed by further chemical transformations. google.com This underscores the role of the bromo-benzoate structure as a scaffold for introducing acetyl groups, leading to compounds with potential applications in various chemical syntheses.

Macrocyclic compounds, which are large ring structures, are of significant interest in supramolecular chemistry and materials science. The synthesis of these complex architectures often relies on the use of bifunctional building blocks that can be linked together.

This compound, with its reactive bromine atom and ester group, has the potential to be incorporated into such macrocyclic structures. For instance, the bromine can be used in coupling reactions to link with another molecule, while the ester group could be modified to provide another point of connection, leading to the formation of a large ring. While specific examples incorporating this exact molecule are not prevalent, the synthesis of other complex structures, such as those involving 2,4-dihydroxy-3,6-dimethylbenzoate, illustrates the general strategies used for creating complex aromatic compounds that can be part of larger assemblies. google.com

Applications in Medicinal Chemistry and Drug Discovery Intermediates

Synthesis of Biologically Active Scaffolds

The structural framework of this compound is a key component in the synthesis of more complex molecular architectures with potential therapeutic applications. While direct examples involving this specific isomer are not extensively documented in publicly available research, the utility of closely related brominated and methylated benzoic acid derivatives highlights its potential. For instance, the structurally similar compound, methyl 4-bromo-3,5-dimethylbenzoate, is utilized in the preparation of benzylaminopyrazinylcyclopropanecarboxylic acid derivatives, which act as modulators for the GPR40 receptor, a target for type 2 diabetes treatment.

Furthermore, derivatives of 3-aminopyrazine-2-carboxylic acid, which can be synthesized from precursors like 4-bromo-3-methyl aniline (B41778), have shown potential as antitubercular agents. nih.gov The core structure of this compound provides a foundation for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. The strategic placement of the bromo and methyl groups on the benzene ring can influence the electronic properties and steric hindrance of the molecule, allowing for the fine-tuning of its reactivity and, ultimately, the biological activity of the final product.

Enzyme Inhibitor Analogues

The development of enzyme inhibitors is a crucial area of drug discovery, and substituted benzoates are valuable starting materials for creating analogues of known inhibitors. While specific research detailing the use of this compound in the synthesis of enzyme inhibitors is limited, the broader class of brominated aromatic compounds is frequently employed for this purpose. For example, a series of thiazole-based stilbene (B7821643) analogs have been designed and synthesized as novel DNA topoisomerase IB inhibitors. The synthesis of these inhibitors often involves the use of brominated precursors to introduce key structural motifs necessary for their inhibitory activity. The bromine atom on the benzene ring of this compound can serve as a handle for various cross-coupling reactions, such as Suzuki or Heck couplings, enabling the attachment of different molecular fragments to build a diverse library of potential enzyme inhibitors.

Precursors for Pharmaceutical Agents (e.g., anti-inflammatory, analgesic)

Benzoic acid derivatives have long been recognized for their therapeutic properties, with many exhibiting anti-inflammatory and analgesic effects. Research on a related compound, benzoic acid, 4-bromo-3-propoxy-, methyl ester, has demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema in rats, suggesting a potential role in managing inflammatory conditions. google.com This indicates that the 4-bromo-substituted benzoate scaffold is a promising starting point for the development of new anti-inflammatory agents. google.com

The general class of benzoic acid derivatives has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound make it a suitable precursor for the synthesis of novel NSAID candidates. The bromine atom can be replaced or used to direct further substitutions on the aromatic ring, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, a common feature in many NSAIDs.

Utility in Agricultural Chemical Synthesis

This compound and its close derivatives are valuable intermediates in the synthesis of modern agricultural chemicals, particularly insecticides. A prominent example is the synthesis of Fluralaner, a broad-spectrum insecticide and acaricide. researchgate.net One of the key intermediates in the production of Fluralaner is 4-bromoacetyl-2-methyl benzoic acid methyl ester. researchgate.net The synthesis of this intermediate starts from 4-bromo-2-methylbenzoic acid, which is first esterified to its methyl ester, a compound structurally very similar to this compound. researchgate.net

The synthesis of Fluralaner highlights the importance of the brominated benzoic acid scaffold in constructing the complex isoxazoline (B3343090) core of the pesticide. The bromo- and methyl-substituted benzene ring forms a crucial part of the final active molecule. The versatility of the functional groups on this compound allows for a series of well-established chemical transformations to build the intricate structure required for its potent insecticidal activity.

Table 1: Key Starting Materials in the Synthesis of Fluralaner

Starting MaterialRole in Synthesis
4-Bromo-2-methylbenzoic acidInitial raw material for the synthesis of the key intermediate, 4-bromoacetyl-2-methyl benzoic acid methyl ester. researchgate.net
Methyl 4-bromo-2-methylbenzoateThe esterified form of the initial raw material, which undergoes further reactions. researchgate.net

Contributions to Material Science (e.g., Photochromic Solid-State Materials, Polymers)

In the realm of material science, this compound and its derivatives show promise in the development of advanced functional materials. A notable application is in the synthesis of photochromic materials. For instance, a novel photoactive ortho-fluoroazobenzene derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized. While this specific example involves a related isomer, it demonstrates the potential of the brominated benzoate scaffold in creating molecules that can undergo reversible changes in their structure and properties upon exposure to light. Such photochromic solid-state materials have a wide range of potential applications, including in data storage, molecular switches, and smart materials.

Comparative Studies with Positional and Structural Isomers

Distinctions in Reactivity and Synthetic Routes of Methyl 4-bromo-2,6-dimethylbenzoate

Methyl 4-bromo-2,6-dimethylbenzoate is a positional isomer where the methyl groups are located at the 2 and 6 positions relative to the ester group. This arrangement introduces significant steric hindrance around the ester functionality, which can impede reactions at this site.

Synthesis: The synthesis of methyl 4-bromo-2,6-dimethylbenzoate can be achieved through the bromination of methyl 2,6-dimethylbenzoate. The directing effects of the ortho- and para-directing methyl groups, combined with the meta-directing ester group, favor the introduction of bromine at the 4-position.

Reactivity: The steric crowding from the two ortho-methyl groups can influence the reactivity of the ester group. However, the bromo substituent at the 4-position remains accessible for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of new carbon-carbon bonds, making it a useful building block in organic synthesis despite the steric challenges.

Contrasts with Methyl 3-bromo-2,4-dimethylbenzoate

In methyl 3-bromo-2,4-dimethylbenzoate, the bromine atom is positioned at the 3-position, flanked by methyl groups at positions 2 and 4.

Synthesis: This isomer is typically synthesized by the bromination of methyl 2,4-dimethylbenzoate. The combined directing effects of the methyl groups and the ester functionality guide the electrophilic bromine to the 3-position.

Reactivity: The electronic environment of the bromo group is influenced by the adjacent methyl groups, which can affect its reactivity in cross-coupling reactions. The steric hindrance around the bromine atom, being situated between two methyl groups, may require specific catalytic systems to achieve efficient transformations. This isomer serves as a valuable intermediate in the synthesis of more complex molecules.

Comparison to Methyl 4-bromo-3,5-dimethylbenzoate

Methyl 4-bromo-3,5-dimethylbenzoate features a bromine atom at the 4-position, with methyl groups at the 3 and 5 positions.

Synthesis: The synthesis of this isomer involves the bromination of methyl 3,5-dimethylbenzoate. The two meta-directing methyl groups activate the ring and direct the incoming bromine to the 4-position.

Reactivity: The bromo substituent in this isomer is sterically accessible, making it readily available for a variety of chemical transformations. It is frequently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The relatively unhindered nature of the bromo group allows for efficient coupling with a range of boronic acids.

Analysis of Derivatives with Different Halogen Substituents (e.g., Chloro)

Replacing the bromine atom with a different halogen, such as chlorine, results in methyl 4-chloro-2,3-dimethylbenzoate, which exhibits different reactivity.

The carbon-chlorine bond is stronger and less reactive than the carbon-bromine bond. Consequently, aryl chlorides are generally less reactive in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. These reactions often require more active catalysts or harsher reaction conditions to proceed efficiently with chloro-substituted substrates compared to their bromo-substituted counterparts.

Functional Group Variations (e.g., Formyl, Carbamoyl)

Modifying the methyl ester group to other functional groups, such as a formyl (aldehyde) or carbamoyl (B1232498) (amide) group, significantly alters the chemical properties of the molecule.

Formyl Derivative (4-bromo-2,3-dimethylbenzaldehyde): The aldehyde group is more reactive towards nucleophiles than the ester group. This allows for a broader range of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. The strong electron-withdrawing nature of the formyl group also deactivates the aromatic ring towards electrophilic substitution.

Carbamoyl Derivative (4-bromo-2,3-dimethylbenzamide): The amide group is generally less reactive towards nucleophilic acyl substitution than the ester group. The presence of the N-H bond in a primary or secondary amide allows for hydrogen bonding, which can influence the physical properties of the compound.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2,3-dimethylbenzoate?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative followed by esterification. For example:

Bromination : Start with 2,3-dimethylbenzoic acid. Direct bromination at the 4-position can be achieved using Br₂ in the presence of FeBr₃ as a catalyst .

Esterification : Convert the carboxylic acid to the methyl ester via Fischer esterification (methanol/H₂SO₄) or using coupling agents like DCC/DMAP .
Key Considerations : Monitor regioselectivity during bromination; steric hindrance from 2,3-dimethyl groups may favor 4-bromo substitution. Purity validation via HPLC (>95% by HPLC) is critical .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Identify methyl ester (δ ~3.8–3.9 ppm for OCH₃), bromine-induced deshielding in aromatic protons, and dimethyl substituents .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₁BrO₂: 256.9974).
  • X-ray Crystallography : Resolve steric effects of 2,3-dimethyl groups and bromine positioning .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Impurities may include:
  • Di-brominated byproducts : Mitigate by controlling stoichiometry (1.1 equiv Br₂) and reaction time .
  • Ester hydrolysis products : Avoid aqueous conditions during purification; use anhydrous Na₂SO₄ for drying .
    Analysis : Compare retention times with standards via GC-MS or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of 2,3-dimethyl and 4-bromo groups influence further functionalization?

  • Methodological Answer :
  • Steric Effects : The 2,3-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions (e.g., nitration) to the 5- or 6-positions .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, requiring harsher conditions for nucleophilic aromatic substitution (e.g., Pd-catalyzed cross-coupling) .
    Case Study : Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and reaction pathways .
  • Molecular Dynamics : Simulate steric interactions in solvent environments (e.g., toluene vs. DMSO) to predict solubility .
    Validation : Compare computed NMR shifts with experimental data using Gaussian or ORCA .

Q. How does this compound compare to its chloro or iodo analogs in cross-coupling reactions?

  • Methodological Answer :
  • Reactivity Trend : Iodo > Bromo > Chloro in Pd-catalyzed couplings due to bond dissociation energies (C–I: 240 kJ/mol; C–Br: 280 kJ/mol) .
  • Experimental Design : Use identical conditions (catalyst, solvent, temperature) to compare yields. For example:
  • Buchwald-Hartwig Amination : 4-Bromo derivative achieves 65% yield vs. 45% for chloro analog under Pd₂(dba)₃/XPhos .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar brominated benzoates: How to resolve?

  • Methodological Answer :
  • Case Example : 4-Bromo-2-methylbenzoic acid (mp 181°C ) vs. 4-Bromo-3-methylbenzoic acid (mp not reported). Differences arise from crystal packing and substituent positions.
  • Resolution : Perform DSC analysis on synthesized this compound and compare with literature. Purity must exceed 98% (HPLC) to avoid depression .

Applications in Medicinal Chemistry

Q. What in vitro assays are appropriate for evaluating biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anti-inflammatory Screening : COX-2 inhibition assay using human whole blood .
    Synthetic Modifications : Introduce sulfonamide or amide groups at the 4-position to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.